![molecular formula C20H28N8O2S B2510434 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2309552-41-6](/img/structure/B2510434.png)
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H28N8O2S and its molecular weight is 444.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of action
The compound contains a triazolo[4,3-b]pyridazine moiety . Compounds with similar structures have been found to exhibit antibacterial activity , suggesting that this compound might also target bacterial cells.
Mode of action
The exact mode of action would depend on the specific targets of the compound. For antibacterial compounds, common modes of action include inhibition of cell wall synthesis, protein synthesis, or DNA replication .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Antibacterial compounds generally affect pathways essential for bacterial growth and survival .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For antibacterial compounds, the result is typically the inhibition of bacterial growth .
Activité Biologique
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Compound Overview
This compound belongs to the class of fused heterocycles and features multiple functional groups that contribute to its biological activity. The molecular formula is C20H26N8O2S, with a molecular weight of approximately 378.5 g/mol. The unique structure includes a triazolo-pyridazine core and a sulfonamide group, which are known to enhance biological interactions.
Pharmacological Properties
The biological activity of this compound can be attributed to several pharmacological properties:
- Anti-inflammatory Activity : Compounds containing triazole and pyridazine moieties have shown potential in exhibiting anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Anticancer Activity : The compound's ability to inhibit protein-protein interactions has been explored in cancer treatment. For instance, modifications similar to this compound have demonstrated potent inhibition of the menin-MLL interaction, which is critical in certain leukemias .
- Antimicrobial Activity : Sulfonamides are traditionally known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar effects against various bacterial strains.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Modulation of Signaling Pathways : The compound may interact with various G-protein-coupled receptors (GPCRs), influencing pathways related to inflammation and cell proliferation .
Research Findings
Several studies have investigated the biological activity of related compounds or analogs:
Case Studies
- Leukemia Treatment : A study highlighted the effectiveness of structurally similar compounds in inhibiting menin interactions in acute leukemia models. The introduction of small hydrophobic groups significantly increased binding affinity and cellular potency.
- Inflammation Models : In vivo studies demonstrated that derivatives of this compound reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for chronic inflammatory diseases.
Propriétés
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1-ethyl-N,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2S/c1-5-27-14(3)19(13(2)23-27)31(29,30)25(4)16-11-26(12-16)18-10-9-17-21-22-20(28(17)24-18)15-7-6-8-15/h9-10,15-16H,5-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDJKUMSEARGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.